2-(2,4-dichlorophenoxy)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenoxy group and a pyrazolyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, undergoes a reaction with chloroacetic acid in the presence of a base to form 2-(2,4-dichlorophenoxy)acetic acid.
Formation of the Pyrazolyl Intermediate: 3,5-dicyclopropyl-1H-pyrazole is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of the dichlorophenoxy intermediate with the pyrazolyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A related compound with similar structural features.
3,5-dicyclopropyl-1H-pyrazole: Shares the pyrazolyl group with the target compound.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide is unique due to the combination of its dichlorophenoxy and pyrazolyl ethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2/c20-14-5-6-18(15(21)9-14)26-11-19(25)22-7-8-24-17(13-3-4-13)10-16(23-24)12-1-2-12/h5-6,9-10,12-13H,1-4,7-8,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEBCYONZRTLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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